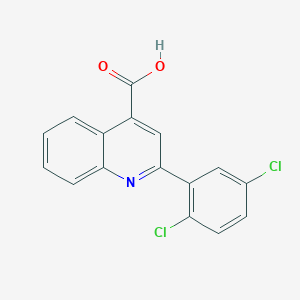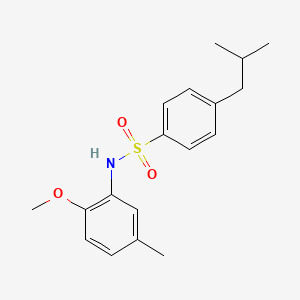
3-bromobenzyl N-benzoylglycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromobenzyl N-benzoylglycinate is a chemical compound that has been widely used in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用機序
The mechanism of action of 3-bromobenzyl N-benzoylglycinate is through its interaction with GABA receptors. This compound binds to the receptor and prevents the binding of GABA, which is the natural ligand for these receptors. This results in a decrease in the activity of the receptor and a reduction in the inhibitory effect of GABA on the central nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromobenzyl N-benzoylglycinate are primarily related to its interaction with GABA receptors. This compound has been found to have a potent inhibitory effect on the central nervous system, leading to sedation, anesthesia, and anticonvulsant effects. Additionally, 3-bromobenzyl N-benzoylglycinate has been found to have analgesic effects, making it a potential candidate for pain management.
実験室実験の利点と制限
One of the main advantages of using 3-bromobenzyl N-benzoylglycinate in lab experiments is its potency and selectivity for GABA receptors. This allows researchers to study the function of these receptors in a highly specific manner. However, one of the limitations of using this compound is its potential toxicity and side effects, which must be carefully monitored in lab experiments.
将来の方向性
There are several future directions for research involving 3-bromobenzyl N-benzoylglycinate. One potential direction is the development of new analogs of this compound with improved potency and selectivity for GABA receptors. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential for therapeutic applications.
Conclusion:
In conclusion, 3-bromobenzyl N-benzoylglycinate is a valuable tool for scientific research, particularly in the study of GABA receptors. This compound has a potent and selective inhibitory effect on the central nervous system, making it a potential candidate for pain management and other therapeutic applications. However, careful monitoring of toxicity and side effects is necessary in lab experiments involving this compound. Future research is needed to fully understand the potential of 3-bromobenzyl N-benzoylglycinate and to develop new analogs with improved properties.
合成法
The synthesis of 3-bromobenzyl N-benzoylglycinate is a multi-step process. The first step involves the reaction of 3-bromobenzyl chloride with sodium glycinate to form 3-bromobenzyl N-glycinate. This intermediate is then reacted with benzoyl chloride to form the final product, 3-bromobenzyl N-benzoylglycinate. The synthesis of this compound requires careful control of reaction conditions and purification steps to obtain a high yield and purity.
科学的研究の応用
3-bromobenzyl N-benzoylglycinate has been used in various scientific research applications. One of the most significant applications of this compound is in the study of GABA receptors. GABA receptors are a type of ionotropic receptor that plays a critical role in the central nervous system. 3-bromobenzyl N-benzoylglycinate has been found to be a potent and selective antagonist of GABA receptors, making it a valuable tool for studying the function of these receptors.
特性
IUPAC Name |
(3-bromophenyl)methyl 2-benzamidoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c17-14-8-4-5-12(9-14)11-21-15(19)10-18-16(20)13-6-2-1-3-7-13/h1-9H,10-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAFETZFNNOCSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)OCC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793389 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5684965.png)


![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-2-(dimethylamino)-N,4-dimethyl-5-pyrimidinecarboxamide](/img/structure/B5684989.png)
![3-{2-[4-(3,4-difluorobenzoyl)-1-piperidinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5684997.png)
![3-[1-(3,5-dichloro-4-methylbenzoyl)-4-piperidinyl]-1,3-oxazolidin-2-one](/img/structure/B5685000.png)


![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5685022.png)
![N-benzyl-2-[4-(dimethylamino)-6-oxopyridazin-1(6H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B5685031.png)
![1-(4-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5685040.png)
![(1S*,5R*)-6-(2-methoxyisonicotinoyl)-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5685050.png)
![N-(2,4-dimethoxyphenyl)-2-[(4,8-dimethyl-2-quinolinyl)thio]acetamide](/img/structure/B5685058.png)
![2-(3-fluorophenyl)-N-[(3S*,4S*)-4-methoxy-1-methylpyrrolidin-3-yl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5685060.png)